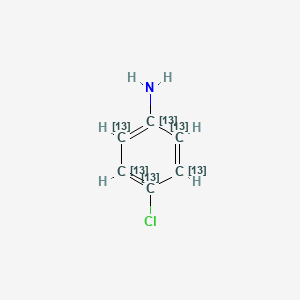

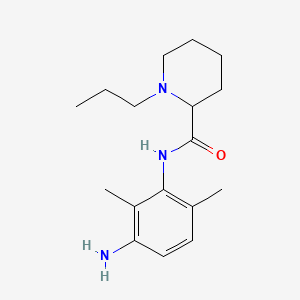

3-Amino-Ropivacain

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-Amino-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide (ADPC) is a novel synthetic compound that has been studied for its potential application in various scientific research areas. ADPC is an analog of the naturally occurring neurotransmitter GABA (γ-aminobutyric acid), which is involved in the regulation of neuronal excitability and plays an important role in the central nervous system. ADPC has been explored for its potential therapeutic applications in various neurological disorders, including epilepsy. In addition, ADPC has been studied for its potential use in laboratory experiments as a tool for studying the effects of GABAergic modulation on neuronal activity.

Wissenschaftliche Forschungsanwendungen

Ohren-, Nasen- und Rachenheilkunde

3-Amino-Ropivacain: wird in der HNO-Praxis als Lokalanästhetikum eingesetzt, da es eine signifikante vasokonstriktive Eigenschaft und eine lange Wirkdauer aufweist. Es wurde anderen Lokalanästhetika wie Bupivacain und Lidocain für die lokale Infiltration und Nervenblockaden vorgezogen . Seine geringeren zentralnervösen und kardialen Komplikationen machen es zu einer sichereren Wahl für Eingriffe in diesem Bereich.

Postoperative Analgesie

Im Kontext der postoperativen Schmerztherapie bietet This compound therapeutische Wirksamkeit mit minimalen Nebenwirkungen. Es ist besonders wirksam für die kaudale Epiduralanalgesie bei Kindern und bietet eine kostengünstige Methode, da der Bedarf an systemischen Analgetika reduziert wird . Seine geringeren kardiotoxischen Wirkungen und die reduzierte motorische Blockade sind signifikante Vorteile.

Periphere Nervenblockaden

Die optimale Konzentration von This compound für periphere Nervenblockaden (PNBs) bei erwachsenen Patienten war Gegenstand der Forschung. Verschiedene Konzentrationen wurden untersucht, um die effektivste Dosierung zu ermitteln, die die gewünschte analgetische Wirkung erzielt und gleichzeitig potenzielle Nebenwirkungen minimiert .

Behandlung von Brustkrebs

Jüngste Studien haben gezeigt, dass This compound als neuer, AKT1-spezifischer Inhibitor wirkt und die Stammzell-Eigenschaften von Brustkrebszellen reguliert. Es hat die Fähigkeit gezeigt, stammzellartige Eigenschaften von Brustkrebszellen sowohl in vitro als auch in vivo zu unterdrücken, was auf seinen potenziellen klinischen Wert in der Brustkrebsbehandlung hindeutet .

Molekularmechanismen bei Krebs

This compound: wurde festgestellt, dass es direkt mit der katalytischen Domäne von AKT1 interagiert, seine Kinaseaktivität beeinträchtigt und zur Inaktivierung von NF-κB führt. Diese Interaktion führt zur Hemmung der GGT1-Expression, einem Gen, das mit einer schlechten Prognose bei Brustkrebs assoziiert ist .

Anästhesiepharmakologie

Die pharmakologischen Eigenschaften von This compound umfassen seine Wirkungsweise als Blocker von Natrium- und Kaliumionenkanälen, die zu seiner analgetischen Wirkung beiträgt. Seine chemischen Eigenschaften wie niedrige pKa und hohe Lipophilität begünstigen seine Verwendung gegenüber anderen Lokalanästhetika .

Sicherheits- und Toxizitätsprofil

This compound: wurde als Alternative zu anderen lang wirkenden Lokalanästhetika mit einer größeren Sicherheitsmarge entwickelt. Sein geringeres toxisches Potenzial im Vergleich zu Medikamenten wie Bupivacain und Lidocain ist ein signifikanter Vorteil im klinischen Umfeld .

Differenzielle sensorische/motorische Blockade

Aufgrund seiner weniger lipophilen Natur bietet This compound eine stärkere Differenzierung bei sensorischen/motorischen Blockaden, insbesondere bei Verwendung niedriger Konzentrationen. Dies ermöglicht eine gute Erhaltung der motorischen Funktion bei gleichzeitiger Bereitstellung einer effektiven Analgesie .

Wirkmechanismus

Target of Action

3-Amino Ropivacaine, also known as N-(3-Amino-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide, primarily targets voltage-gated sodium channels in nerve fibers . These channels play a crucial role in the generation and conduction of nerve impulses .

Mode of Action

3-Amino Ropivacaine interacts with its targets by blocking the generation and conduction of nerve impulses. This is achieved by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential . It also blocks the transmission of sodium ions as well as potassium ions through the channel .

Biochemical Pathways

The primary biochemical pathway affected by 3-Amino Ropivacaine involves the inhibition of sodium and potassium ion influx in nerve fibers, which results in the blockade of nerve conduction . This blockade inhibits the creation and transmission of nerve impulses, leading to a loss of sensation in the innervated region .

Pharmacokinetics

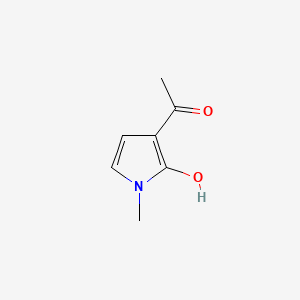

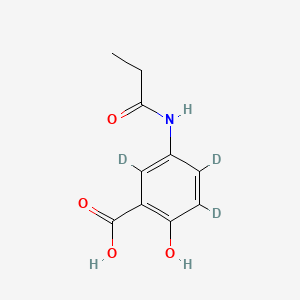

3-Amino Ropivacaine undergoes extensive metabolism, primarily via CYP1A2-mediated aromatic hydroxylation to 3-OH-ropivacaine . The main metabolites excreted in the urine are the N-dealkylated metabolite (PPX) and 3-OH-ropivacaine . The pharmacokinetics of 3-Amino Ropivacaine are highly dependent on the dose, route of administration, and patient condition .

Result of Action

The primary result of 3-Amino Ropivacaine’s action is the reversible blockade of nerve conduction, leading to local or regional anesthesia . This blockade inhibits action potentials in nociceptive fibers, blocking the transmission of pain impulses .

Action Environment

The action of 3-Amino Ropivacaine can be influenced by various environmental factors. For instance, the presence of inflammation can activate nociceptors, the free nerve endings of Ad fibers found in skin, muscle, joints, bone, and viscera . Additionally, pathological states like decreased cardiac output, severe hepatic disease, renal disease, cholinesterase activity, fetal acidosis, sepsis, etc. can alter the pharmacokinetics and pharmacodynamics of 3-Amino Ropivacaine .

Eigenschaften

IUPAC Name |

N-(3-amino-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O/c1-4-10-20-11-6-5-7-15(20)17(21)19-16-12(2)8-9-14(18)13(16)3/h8-9,15H,4-7,10-11,18H2,1-3H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMKVPTQSHPZTAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCCC1C(=O)NC2=C(C=CC(=C2C)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747021 |

Source

|

| Record name | N-(3-Amino-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

247061-08-1 |

Source

|

| Record name | N-(3-Amino-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5alpha)-2'H-Androst-2-eno[3,2-c]pyrazol-17-one](/img/structure/B589188.png)